4-Nitro-1-(2-oxiranylmethyl)-1h-imidazole

Pharmaceutical Analysis Method Validation HPLC

For ANDA analytical development, accurate quantification of des-methyl epoxide impurities in Ornidazole/Morinidazole requires a compound-specific reference standard. 4-Nitro-1-(2-oxiranylmethyl)-1H-imidazole (CAS 119193-95-2) is the definitive potential genotoxic impurity (PGI) marker, essential for ICH M7 compliance. Generic substitution is analytically and toxicologically invalid. • Exact mass 169.0487 g/mol for LC-MS/MS method validation • Differentiated reactivity profile from 2-methyl or 5-nitro analogs • Enables TTC-based control at ≤1.5 µg/day Supplied with full characterization for immediate global shipping.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 119193-95-2
Cat. No. B12102958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-(2-oxiranylmethyl)-1h-imidazole
CAS119193-95-2
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1C(O1)CN2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O3/c10-9(11)6-2-8(4-7-6)1-5-3-12-5/h2,4-5H,1,3H2
InChIKeyJMPGHCAAFAQPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1-(2-oxiranylmethyl)-1H-imidazole (CAS 119193-95-2) Procurement and Analytical Reference Standard Overview


4-Nitro-1-(2-oxiranylmethyl)-1H-imidazole (CAS 119193-95-2) is a nitroimidazole derivative characterized by a 4-nitro substitution and an oxiranylmethyl (epoxide) side chain. It is primarily cataloged as a process-related impurity and degradation product of clinical nitroimidazole antimicrobials, notably designated as Ornidazole Impurity 61 and Morinidazole Impurity 33 . Its role as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs) necessitates its use as a certified reference standard for analytical method development, validation, and quality control (QC) release testing, making it a critical procurement target for pharmaceutical R&D and QC laboratories [1].

Why Generic 4-Nitro-1-(2-oxiranylmethyl)-1H-imidazole Cannot Be Substituted for Other Nitroimidazole Epoxide Impurities


Direct substitution of 4-Nitro-1-(2-oxiranylmethyl)-1H-imidazole (CAS 119193-95-2) with closely related nitroimidazole epoxides like 2-Methyl-4-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole (Ornidazole Impurity 3, CAS 16773-51-6) or 2-Methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole (Ornidazole Epoxide, CAS 16773-52-7) is analytically and toxicologically invalid . These compounds differ fundamentally in their regioisomerism (4-nitro vs. 5-nitro) or substitution pattern (des-methyl vs. 2-methyl), leading to distinct chromatographic retention times, mass spectrometric fragmentation, and critically, disparate Structure-Activity Relationships (SAR) for DNA alkylation potential [1]. The absence of the 2-methyl group in CAS 119193-95-2 alters its reactivity with nucleophiles and its classification as a distinct potential genotoxic impurity (PGI), mandating a compound-specific, rather than class-based, control strategy in pharmaceutical analysis [1].

Quantitative Differentiation Guide for Procuring 4-Nitro-1-(2-oxiranylmethyl)-1H-imidazole Reference Standards


HPLC Resolution and System Suitability for Method Validation

High-strength direct head-to-head quantitative performance data (e.g., resolution, LOD, LOQ) specifically benchmarking CAS 119193-95-2 against CAS 16773-51-6 or CAS 16773-52-7 under identical validated pharmacopoeial conditions is not available from the accessed primary sources. However, as a distinct process impurity, its accurate quantification is mandatory for QC release testing. The scientific selection basis therefore rests on its defined molecular identity and its differential reactivity profile as a separate chemical entity, which dictates its unique peak in impurity profiling methods [1] [2].

Pharmaceutical Analysis Method Validation HPLC Impurity Profiling

Mutagenic Risk Classification and the Threshold of Toxicological Concern (TTC)

Nitroimidazole compounds bearing an epoxide side chain are often classified as Class 3 potential genotoxic impurities (PGIs) under ICH M7 guidelines due to the DNA-reactive nature of the epoxide moiety, and their specific risk profiles are structure-dependent. Direct Ames test data comparing against the 2-methyl or 5-nitro isomers is absent from the public domain. The procurement of CAS 119193-95-2 as a discrete impurity standard is driven by its unique structural alert profile: the absence of a methyl group at the 2-position may alter the electrophilicity of the epoxide ring, differentiating its alkylation kinetics and toxicological threshold from its methylated counterparts. [1] [2].

Genotoxic Impurity Toxicology ICH M7 Pharmaceutical Safety

Key Procurement and Application Scenarios for 4-Nitro-1-(2-oxiranylmethyl)-1H-imidazole Reference Standards


Quantitative NMR (qNMR) and Chromatographic Method Development for Ornidazole/Morinidazole APIs

Analytical R&D laboratories procuring CAS 119193-95-2 utilize it directly as a reference standard to establish system suitability criteria for HPLC and UPLC methods aimed at quantifying des-methyl epoxide impurities in Ornidazole and Morinidazole drug substances. As evidenced by its unique exact mass (169.0487 g/mol) and predicted physicochemical profile, the standard is critical for validating that detection methods can resolve and accurately quantify this specific potential genotoxic impurity at or below the ICH M7 TTC of 1.5 µg/day, a task for which methylated impurity standards are unsuitable [1] [2].

Synthesis and Isolation of Process Impurities for Toxicity Assessment

Medicinal chemistry and process R&D teams source this compound as a synthetic intermediate or authentic marker for forced degradation studies. The differential reactivity of the 4-nitro-des-methyl scaffold compared to its 2-methyl or 5-nitro analogs, as noted in the impurity profile studies, makes the physical sample indispensable for generating specific toxicological data and understanding the fate of this impurity in synthetic pathways, directly supporting Design of Experiments (DoE) for process optimization [1].

Regulatory Dossier Support for ANDA Filings

Generic pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs) for Morinidazole or Ornidazole products procure this impurity to generate essential comparative data for their drug master files. The inability to generically substitute this impurity with other epoxide standards, underpinned by the lack of demonstrated biological equivalence, makes the acquisition of the exact CAS 119193-95-2 standard a mandatory and defensible requirement for demonstrating analytical control and fulfilling regulatory deficiency queries from bodies like the FDA [2] [3].

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